molecular formula C20H26N2O3S B2725702 4-(((furan-2-ylmethyl)thio)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide CAS No. 1396859-52-1

4-(((furan-2-ylmethyl)thio)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide

Cat. No.: B2725702
CAS No.: 1396859-52-1
M. Wt: 374.5
InChI Key: HFAXIQUTDMQFPE-UHFFFAOYSA-N
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Description

4-(((furan-2-ylmethyl)thio)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a furan ring, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((furan-2-ylmethyl)thio)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with a thiol group.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is attached through a reductive amination reaction involving 4-methoxybenzaldehyde and the piperidine derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through a reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The furan ring and the methoxybenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the furan or methoxybenzyl groups.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(((furan-2-ylmethyl)thio)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities, although specific studies would be required to confirm these effects.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to the development of new medications.

Industry

In the industrial sector, the compound could be used in the production of advanced materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(((furan-2-ylmethyl)thio)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and methoxybenzyl groups could facilitate binding to specific sites, while the piperidine ring might influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(((furan-2-ylmethyl)thio)methyl)-N-(4-methoxyphenyl)piperidine-1-carboxamide: Similar structure but with a methoxyphenyl group instead of a methoxybenzyl group.

    4-(((furan-2-ylmethyl)thio)methyl)-N-(4-hydroxybenzyl)piperidine-1-carboxamide: Similar structure but with a hydroxybenzyl group instead of a methoxybenzyl group.

    4-(((furan-2-ylmethyl)thio)methyl)-N-(4-chlorobenzyl)piperidine-1-carboxamide: Similar structure but with a chlorobenzyl group instead of a methoxybenzyl group.

Uniqueness

The uniqueness of 4-(((furan-2-ylmethyl)thio)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the furan ring, methoxybenzyl group, and piperidine ring in a single molecule allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(furan-2-ylmethylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-24-18-6-4-16(5-7-18)13-21-20(23)22-10-8-17(9-11-22)14-26-15-19-3-2-12-25-19/h2-7,12,17H,8-11,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAXIQUTDMQFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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